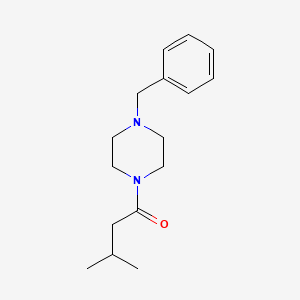
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea, also known as PYR-41, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in various research applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been shown to have potential in various research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammatory responses. In neurodegenerative disease research, this compound has been found to protect against neurotoxicity and oxidative stress.
Wirkmechanismus
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea works by inhibiting the activity of E1 ubiquitin-activating enzyme, which is involved in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins in the cell, and inhibition of E1 leads to the accumulation of ubiquitinated proteins and subsequent cell death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of E1 ubiquitin-activating enzyme, leading to the accumulation of ubiquitinated proteins and subsequent cell death. Physiologically, this compound has been found to inhibit the growth of cancer cells, protect against neurotoxicity, and inhibit inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea in lab experiments is its specificity for E1 ubiquitin-activating enzyme, which allows for targeted inhibition of this enzyme. However, one limitation is that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea in research. One potential area of research is in the development of cancer therapies, as this compound has been found to inhibit the growth of cancer cells. Another potential area of research is in the treatment of neurodegenerative diseases, as this compound has been found to protect against neurotoxicity. Additionally, further research is needed to determine the optimal concentration of this compound for use in lab experiments and potential clinical applications.
Synthesemethoden
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitropyridine with sodium thiocyanate, followed by reduction with sodium borohydride and reaction with isopropenyl magnesium bromide. The final product is obtained through a reaction with N-methyl-N-(trimethylsilyl)acetamide.
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8(2)7-12-10(14)13-9-5-3-4-6-11-9/h3-6H,1,7H2,2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBYXKMBARAIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
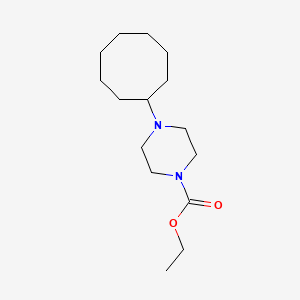
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
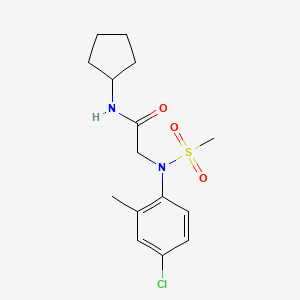
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
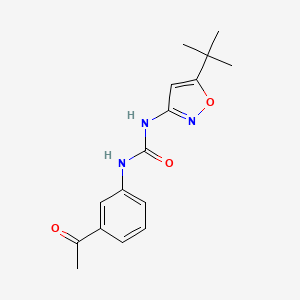
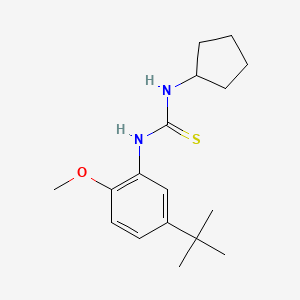

![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
